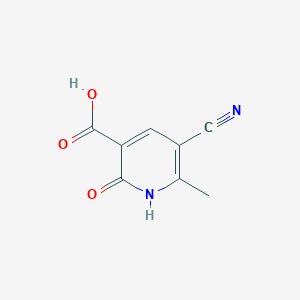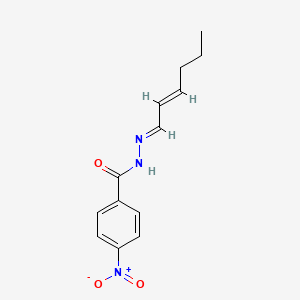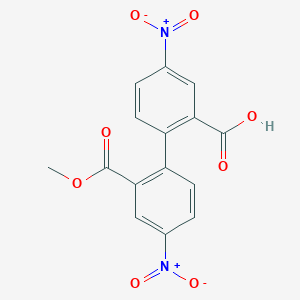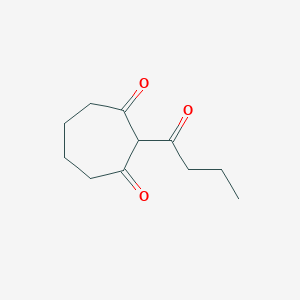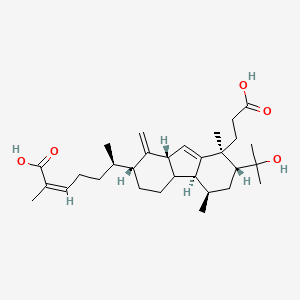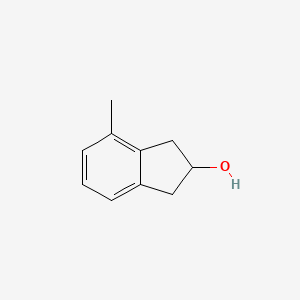
4-Methyl-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C10H12O It is a derivative of indene, characterized by a hydroxyl group (-OH) attached to the second carbon of the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dihydro-1H-inden-2-ol typically involves the reduction of 4-Methyl-2,3-dihydro-1H-inden-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 4-Methyl-2,3-dihydro-1H-inden-2-one using a palladium or platinum catalyst. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-Methyl-2,3-dihydro-1H-inden-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 4-Methyl-2,3-dihydro-1H-indene.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-Methyl-2,3-dihydro-1H-inden-2-yl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4-Methyl-2,3-dihydro-1H-inden-2-one.
Reduction: 4-Methyl-2,3-dihydro-1H-indene.
Substitution: 4-Methyl-2,3-dihydro-1H-inden-2-yl chloride.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Indane: A parent compound with a similar structure but lacking the hydroxyl group.
4-Methylindane: Similar to 4-Methyl-2,3-dihydro-1H-inden-2-ol but without the hydroxyl group.
2,3-Dihydro-1H-inden-2-ol: Lacks the methyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
4-methyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H12O/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4,9,11H,5-6H2,1H3 |
InChI-Schlüssel |
BYISOLFADWLGOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(CC2=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


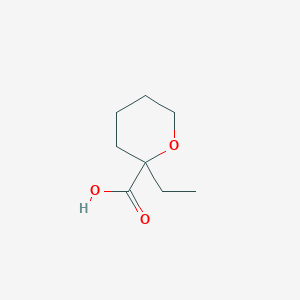
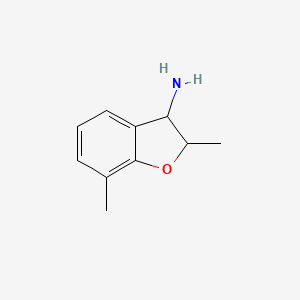


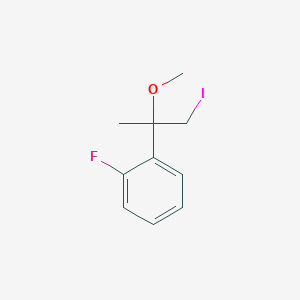
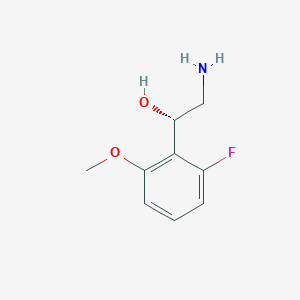
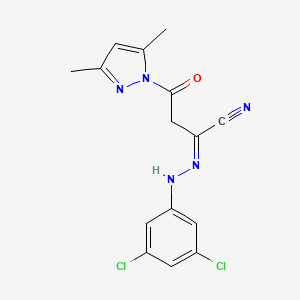
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
